molecular formula C7H14ClN B2805688 6-Bicyclo[3.1.0]hexanylmethanamine;hydrochloride CAS No. 2309460-25-9

6-Bicyclo[3.1.0]hexanylmethanamine;hydrochloride

Cat. No.: B2805688
CAS No.: 2309460-25-9
M. Wt: 147.65
InChI Key: KTGAHIYUHICNQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bicyclo[3.1.0]hexanylmethanamine;hydrochloride is a chemical compound with the molecular formula C7H14ClN. It is a versatile small molecule scaffold used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bicyclo[3.1.0]hexanylmethanamine;hydrochloride typically involves the following steps:

    Formation of the Bicyclic Structure: The initial step involves the formation of the bicyclic structure through a cyclization reaction. This can be achieved using specific catalysts and reaction conditions to ensure the correct formation of the bicyclic ring.

    Introduction of the Methanamine Group: The next step involves the introduction of the methanamine group to the bicyclic structure. This is usually done through a substitution reaction, where an appropriate amine reagent is used.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Advanced techniques like continuous flow synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-Bicyclo[3.1.0]hexanylmethanamine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Bicyclo[3.1.0]hexanylmethanamine;hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Bicyclo[3.1.0]hexanylmethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bicyclo[3.1.0]hexanylmethanamine;hydrochloride is unique due to its specific bicyclic structure combined with the methanamine group. This combination imparts distinct chemical properties and reactivity, making it valuable for various scientific research applications. Its ability to undergo diverse chemical reactions and its potential for use in drug discovery further highlight its uniqueness compared to similar compounds .

Properties

IUPAC Name

6-bicyclo[3.1.0]hexanylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c8-4-7-5-2-1-3-6(5)7;/h5-7H,1-4,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTGAHIYUHICNQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)C2CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.